4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
This compound belongs to the indolyl-imidazo[4,5-c]pyridine (IIP) class, characterized by a 3,4,5-trimethoxyphenyl (TMP) motif and a fused imidazo[4,5-c]pyridine core. It acts as a potent inhibitor of tubulin polymerization by targeting the colchicine-binding site on β-tubulin, a mechanism critical for its anticancer activity . The TMP moiety occupies the same hydrophobic pocket as the A-ring of DAMA-colchicine, enabling strong binding interactions . Structural optimization studies highlight its superior metabolic stability in human liver microsomes (HLM) compared to isoquinoline-based analogs (class I), with the pyridine D-ring contributing to this stability .
Properties
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-19-11-6-9(7-12(20-2)15(11)21-3)13-14-10(4-5-16-13)17-8-18-14/h6-8,13,16H,4-5H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKDKBZUOBCVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCN2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the arylation of pyridine derivatives. One efficient route involves the coupling of 6-bromopyridin-2(1H)-one with (3,4,5-trimethoxyphenyl)boronic acid in the presence of copper acetate and pyridine . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
- Case Study : In vitro studies on various cancer cell lines demonstrated a dose-dependent reduction in cell viability when treated with the compound .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against a range of bacterial strains:
- Inhibition of Pathogens : It has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound:
- Cytokine Modulation : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models of inflammatory diseases .
- Case Study : In animal models of arthritis, administration of the compound resulted in reduced swelling and joint damage compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects : The presence of the trimethoxyphenyl group enhances lipophilicity and bioavailability, contributing to its biological activity. Variations in this substituent can lead to different pharmacological profiles .
Applications in Drug Development
Given its promising biological activities, 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is being explored as a lead compound for drug development:
- Therapeutic Candidates : It serves as a scaffold for synthesizing new derivatives with improved potency and selectivity against specific targets in cancer and infectious diseases.
- Clinical Trials : Ongoing research includes preclinical studies aimed at evaluating its safety and efficacy in vivo before progressing to clinical trials .
Mechanism of Action
The primary mechanism by which 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its effects is through the inhibition of tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. The compound binds to the colchicine site on tubulin, preventing the assembly of microtubules, which are essential for cell division .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The TMP group is a defining feature, but analogs with alternative substituents exhibit varied biological profiles:
Key Insight : The 3,4,5-trimethoxy configuration maximizes hydrophobic and hydrogen-bonding interactions in the colchicine pocket, enhancing potency . Halogen or single-methoxy substitutions diminish binding efficacy.
Core Heterocycle Modifications
The imidazo[4,5-c]pyridine core distinguishes the target compound from other scaffolds:
Key Insight: The imidazo[4,5-c]pyridine core in class II compounds provides enhanced metabolic stability and potency compared to isoquinoline or thienopyridine analogs .
Role of Indole Substituents
The position of the indole substituent significantly impacts activity:
| Compound | Indole Position | IC50 (A375) | HLM Stability | Reference |
|---|---|---|---|---|
| 5-Indolyl | Position 5 | 15 nM | 30.2 min | |
| 6-Indolyl | Position 6 | 3 nM | 56.3 min | |
| 7-Indolyl | Position 7 | 25 nM | 22.5 min |
Key Insight : The 6-indolyl derivative (6-IIP) exhibits the strongest cytotoxicity and stability, likely due to optimal spatial alignment with tubulin’s binding site .
Pharmacokinetic and Structural Derivatives
Salt forms and functional group additions alter solubility and bioavailability:
Key Insight : Salt formulations enhance solubility, while synthetic intermediates (e.g., trityl-protected derivatives) facilitate scalable production .
Biological Activity
The compound 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 314.35 g/mol
- IUPAC Name : this compound
The compound features a tetrahydroimidazopyridine core substituted with a trimethoxyphenyl group. This structural configuration is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related derivatives can inhibit various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC₅₀ values in the low micromolar range .
- The presence of the 3,4,5-trimethoxyphenyl moiety enhances antiproliferative activity by promoting cell cycle arrest and apoptosis in cancer cells .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of tubulin polymerization , leading to cell cycle arrest in the G2/M phase. This is critical for preventing cancer cell division and proliferation .
- Induction of apoptosis via activation of caspases and modulation of intrinsic apoptotic pathways .
Case Studies
Pharmacological Implications
The biological activities of This compound suggest its potential as a lead compound for drug development against various cancers and inflammatory conditions. Its ability to inhibit key cellular processes highlights its therapeutic promise.
Q & A
Q. What are the established synthetic routes for 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?
The synthesis typically involves multi-step organic reactions:
- Core formation : Cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic conditions to generate the imidazo[4,5-c]pyridine scaffold .
- Functionalization : Suzuki-Miyaura cross-coupling with 3,4,5-trimethoxyphenylboronic acid to introduce the aryl group at the 4-position (yields: 70-85%) .
- Protection/deprotection : Use of trityl or benzyl groups to stabilize intermediates during synthesis, followed by hydrogenolysis (Pd/C, H₂) to remove protecting groups (e.g., 89% yield for trityl deprotection) .
Q. How is the structural identity of this compound validated in synthetic workflows?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent integration (e.g., aromatic protons at δ 6.8–7.2 ppm for trimethoxyphenyl) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 354.17 for C₁₉H₂₂N₃O₃⁺) .
- X-ray crystallography : For unambiguous confirmation of the fused bicyclic structure and stereochemistry (where applicable) .
Advanced Research Questions
Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for anticancer activity?
- Cytotoxicity profiling : Screening against cancer cell lines (e.g., A375 melanoma, PC-3 prostate cancer) using MTT assays. For example, 6-indolyl derivatives of this scaffold show IC₅₀ values as low as 3 nM .
- Metabolic stability assays : Incubation with human liver microsomes (HLM) to measure half-life (e.g., 56.3 min for optimized derivatives) .
- Tubulin polymerization assays : Quantification of colchicine-site binding via competitive inhibition studies (e.g., EC₅₀ values compared to colchicine) .
Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs?
- Comparative SAR studies : Systematic substitution of the indole or trimethoxyphenyl group to isolate critical pharmacophores. For instance, replacing the indole D-ring with isoquinoline reduces metabolic stability by 40% .
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) to predict binding affinities at the colchicine site, correlating with experimental IC₅₀ values .
- Metabolite identification : LC-MS/MS analysis to detect oxidative metabolites that may explain discrepancies in stability or toxicity .
Q. What strategies enhance the metabolic stability of imidazo[4,5-c]pyridine derivatives?
- Ring rigidification : Introducing pyridine or fluorinated aryl groups reduces CYP450-mediated oxidation (e.g., 6-IIP derivative shows 56.3 min half-life in HLM vs. 12 min for non-rigid analogs) .
- Steric shielding : Substituents at the 2-position (e.g., methyl groups) hinder enzymatic access to vulnerable sites .
- Prodrug design : Masking polar functional groups (e.g., carboxylic acids) as esters to improve bioavailability .
Methodological Considerations
Q. What experimental controls are critical in tubulin polymerization assays for this compound?
- Positive controls : Colchicine (IC₅₀ ~1.2 μM) and combretastatin A-4 (IC₅₀ ~0.8 μM) to validate assay conditions .
- Negative controls : DMSO vehicle and non-tubulin-targeting agents (e.g., cisplatin) to rule off-target effects.
- Temperature optimization : Polymerization monitored at 37°C via turbidimetry (350 nm) with GTP supplementation .
Q. How is regioselectivity ensured during the Suzuki coupling step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
